
Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide
Vue d'ensemble
Description
Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide: is a chemical compound with the molecular formula C20H15F6N2OP . It is known for its unique structural properties, which include the presence of both amino and trifluoromethyl groups attached to a phenylphosphine oxide core.
Applications De Recherche Scientifique
Chemistry: In chemistry, Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide is used as a building block for the synthesis of polyimides . These polyimides are known for their excellent thermal stability, mechanical properties, and resistance to chemical degradation .
Biology and Medicine: While its direct applications in biology and medicine are less common, the compound’s derivatives may be explored for potential use in drug delivery systems and biocompatible materials .
Industry: In the industrial sector, this compound is valuable for the production of high-performance polymers used in aerospace, electronics, and other advanced technologies. Its incorporation into polyimides enhances the material’s properties, making it suitable for demanding applications .
Orientations Futures
TFMDA has potential applications in the development of low color, ultraviolet radiation, and atomic oxygen-resistant polyimides . These polyimides could be useful in several spacecraft applications, such as thin film membranes on antennas, second-surface mirrors, thermal/optical coatings, and multi-layer thermal insulation (MLI) blankets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide typically involves a multi-step process. One common method includes the Williamson reaction followed by hydrogenation . The Williamson reaction is used to form the ether linkage, and hydrogenation is employed to reduce any intermediate compounds to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of stoichiometric quantities of the starting materials, such as 3-aminophenol and 3,5-di(trifluoromethyl)phenylphosphine oxide, in a controlled environment. The reaction is often carried out in a solvent like N,N-dimethylacetamide under a nitrogen atmosphere to prevent oxidation and other side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with different oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxides, while substitution reactions can produce a variety of derivatives with modified amino groups .
Mécanisme D'action
The mechanism by which Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide exerts its effects is primarily related to its ability to form strong covalent bonds with other molecules. The presence of amino groups allows for hydrogen bonding and electrostatic interactions , while the trifluoromethyl groups contribute to the compound’s hydrophobicity and chemical stability .
Comparaison Avec Des Composés Similaires
- Bis(4-aminophenyl) phenylphosphine oxide
- Bis(3-aminophenyl) methylphosphine oxide
- Bis(4-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide
Uniqueness: Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide is unique due to the combination of amino and trifluoromethyl groups attached to the phenylphosphine oxide core. This unique structure imparts distinct properties such as enhanced thermal stability , chemical resistance , and mechanical strength , making it superior for specific applications compared to its analogs .
Propriétés
IUPAC Name |
3-[(3-aminophenyl)-[3,5-bis(trifluoromethyl)phenyl]phosphoryl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F6N2OP/c21-19(22,23)12-7-13(20(24,25)26)9-18(8-12)30(29,16-5-1-3-14(27)10-16)17-6-2-4-15(28)11-17/h1-11H,27-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEFYZJAXKOCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)N)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F6N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630871 | |
| Record name | 3,3'-{[3,5-Bis(trifluoromethyl)phenyl]phosphoryl}dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299176-31-1 | |
| Record name | 3,3'-{[3,5-Bis(trifluoromethyl)phenyl]phosphoryl}dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


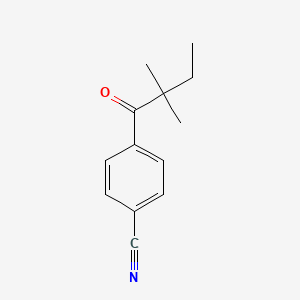


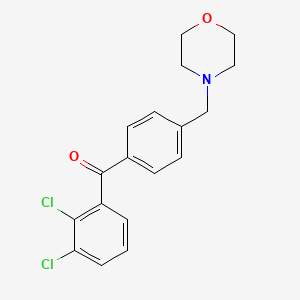

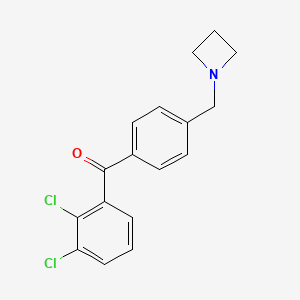
![Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate](/img/structure/B1613667.png)
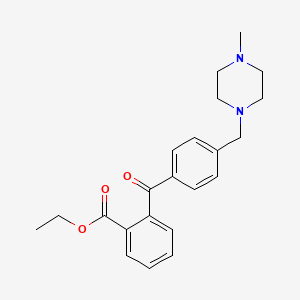
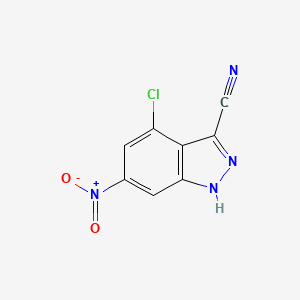
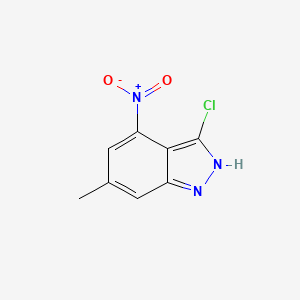
![3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613678.png)

![7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613680.png)
![3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1613681.png)
